4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine atoms, formamido, acetamido, and benzoate groups. Its molecular formula is C29H27BrN4O5, and it has a molecular weight of 591.466 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multi-step reactions. One common approach is the electrophilic aromatic substitution, where bromine is introduced into the aromatic ring . The process may involve the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of bromine to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Bromo-2-[(E)-({2-[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl benzoate .
- Methyl 4-bromobenzoate .
- 4-Bromo-2-(bromomethyl)benzoic acid methyl ester .
Uniqueness
4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H17Br2N3O4 |
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Molecular Weight |
559.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H17Br2N3O4/c24-17-10-11-20(32-23(31)15-6-2-1-3-7-15)16(12-17)13-27-28-21(29)14-26-22(30)18-8-4-5-9-19(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
DKBAVINKEFNPQI-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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